3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one
Description
Properties
IUPAC Name |
3-amino-4-chloropyridazino[6,1-b]quinazolin-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-9-7(13)5-14-16-10(9)15-8-4-2-1-3-6(8)11(16)17/h1-5H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCOTOQMKXLYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C(=C(C=N3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one typically involves multiple steps. One common method starts with the reaction of 2-aminobenzamide with succinic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include heating in ethanol with an excess of hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinazolinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazinoquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one involves its interaction with DNA and inhibition of topoisomerase I. This leads to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells . The compound’s ability to intercalate into DNA is a key factor in its anticancer activity .
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-10H-Pyridazino[6,1-b]quinazolin-10-one (Compound 14)
- Substituents : 3,4-dichlorophenyl group at position 2.
- Synthesis: Reacts with anthranilic acid to form the fused quinazolinone core .
- Key Differences: The dichlorophenyl group introduces steric bulk and lipophilicity, contrasting with the amino and chloro substituents in the target compound. This likely reduces solubility but may enhance membrane permeability.
- Biological Relevance: Not explicitly stated, but halogenated aryl groups are often associated with improved receptor binding in CNS-targeting agents .
6-Methoxy-2-Phenyl-10H-Pyridazino[6,1-b]quinazolin-10-one (CAS 930295-05-9)
- Substituents : Methoxy at position 6 and phenyl at position 2.
- Properties: Methoxy is electron-donating, increasing electron density in the aromatic system compared to the electron-withdrawing chloro and amino groups in the target compound .
Triazinoquinazolinone Derivatives
4-Chloro-2-Chloromethyl-3H-[1,2,4]Triazino[6,1-b]quinazolin-10-one (Compound 5b)
- Structure: Triazine ring fused to quinazolinone, with chloro and chloromethyl substituents.
- Synthesis : Uses POCl₃ in DMF at low temperatures, a method applicable for introducing chloro groups .
Functionalized Pyrido[2,1-b]quinazolinones
4-(3,4-Methylenedioxyphenylethylamino)-Methylidene Derivatives (Compounds 1 and 2)
- Substituents: Bulky methylenedioxy or dimethoxyphenylethylamino groups.
- Crystal Structure : X-ray studies reveal these groups influence packing via C–H···O and π-π interactions, unlike the smaller substituents in the target compound .
- Biological Activity : Similar compounds show 5-HT2B receptor binding, with substituent size and lipophilicity modulating agonist/antagonist behavior .
5-HT2B Receptor Affinity and Functional Activity
- Target Compound: The 4-chloro and 3-amino groups may confer moderate receptor affinity. Chloro’s electron-withdrawing nature could reduce potency compared to lipophilic substituents (e.g., hexyl or benzyl in 1k and 1m) .
- Analogues with Bulky Substituents : Compounds like 1k (4-hexyl) and 1m (4-benzyl) act as antagonists at 5-HT2B receptors, whereas smaller substituents (e.g., methoxy) show partial agonism .
Biological Activity
3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one typically involves multi-step reactions starting from simpler derivatives. The key synthetic routes often include:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Chlorination : The introduction of the chlorine atom at the 4-position can be accomplished using chlorinating agents such as thionyl chloride.
- Amination : The final step usually involves the introduction of the amino group, which can be done via nucleophilic substitution reactions.
Anticancer Properties
Research indicates that derivatives of quinazolinones, including 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one, exhibit potent anticancer activity. A study demonstrated that quinazolinone derivatives showed significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
These findings suggest that 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
Inhibition of Protein Kinases
The compound has also been evaluated for its inhibitory effects on various protein kinases, which are crucial targets in cancer therapy. Notably, studies have shown that it acts as a non-competitive inhibitor against CDK2 and EGFR kinases:
| Kinase | Type of Inhibition | IC50 (µM) |
|---|---|---|
| CDK2 | Non-competitive | 0.173 |
| EGFR | Competitive | 0.177 |
These results indicate its potential as a lead compound for developing targeted cancer therapies .
Antibacterial and Antifungal Activities
In addition to anticancer properties, 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one has shown antibacterial and antifungal activities. Studies have reported its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Case Studies
- Cytotoxicity in Cancer Cells : A detailed investigation on the cytotoxic effects of this compound revealed that it induces apoptosis in PC3 prostate cancer cells through the activation of caspase pathways.
- Inhibition of Tyrosine Kinases : In a series of experiments assessing its ability to inhibit tyrosine kinases, the compound was found to significantly reduce phosphorylation levels in treated cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes.
Q & A
Q. What are the standard protocols for synthesizing 3-amino-4-chloro-10H-pyridazino[6,1-b]quinazolin-10-one?
- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine hydrate under reflux conditions. For example, a related pyridazinoquinazolinone derivative was synthesized by refluxing a precursor (e.g., compound 3) with excess hydrazine hydrate in ethanol for 2 hours, followed by purification via column chromatography (silica gel, CHCl₃-MeOH 49:1 eluent) to yield the product with a 40% yield . Adjustments to solvent polarity (e.g., ethanol vs. dioxane) and catalyst selection (e.g., K₂CO₃) can influence reaction efficiency, as seen in analogous quinazoline syntheses where yields ranged from 35% to 76% depending on conditions .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Purity is confirmed via high-resolution spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to assign proton and carbon environments. For example, NH protons in similar quinazolinones appear at δ ~11.60 ppm, while aromatic protons resonate between δ 7.41–8.10 ppm. COSY 2D-NMR and D₂O exchange experiments resolve overlapping signals .
- Mass Spectrometry (MS) : MS with isotope pattern analysis (e.g., bromine isotopes at m/z 79/81) confirms molecular weight and fragmentation pathways .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages to validate composition .
Q. What solvents and reaction conditions are optimal for intermediate purification?
- Methodological Answer : Polar aprotic solvents (e.g., ethanol, dioxane) are preferred for cyclization steps, while purification often employs silica gel chromatography with gradients of chloroform-methanol (e.g., 49:1) . For thermally sensitive intermediates, low-temperature diazotization (0–5°C) with NaNO₂/HCl is critical to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing pyridazinoquinazolinone derivatives?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Catalyst Screening : K₂CO₃ or NaOAc may enhance nucleophilic substitution in cyclization steps .
- Solvent Effects : Higher-polarity solvents (e.g., ethanol) improve solubility of intermediates, while dioxane may stabilize reactive species .
- Temperature Control : Reflux conditions (e.g., 80°C) balance reaction rate and side-product formation. Microwave-assisted synthesis could reduce time and improve selectivity .
Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer : Contradictions arise from tautomerism or solvent-dependent shifts. Strategies include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- Isotopic Labeling : Incorporation of ¹⁵N or ¹³C labels clarifies ambiguous assignments in crowded spectral regions .
- Computational Modeling : DFT calculations predict NMR chemical shifts and IR vibrational modes to cross-validate experimental data .
Q. What mechanistic insights guide the design of novel pyridazinoquinazolinone analogs?
- Methodological Answer : Mechanistic studies focus on:
- Diazonium Intermediate Trapping : Reacting diazonium salts with active methylene compounds (e.g., ethyl acetoacetate) forms hydrazono derivatives, enabling functionalization at the 3-position .
- Ring-Opening/Reclosure Pathways : Acidic or basic conditions can reversibly open the pyridazine ring, allowing modular substitution .
- Electrophilic Aromatic Substitution : Substituent effects (e.g., electron-withdrawing chloro groups) direct reactivity in subsequent functionalization steps .
Data Contradiction Analysis
Q. Why do reported yields for similar quinazolinone syntheses vary widely (35%–76%)?
- Methodological Answer : Yield discrepancies stem from:
- Impurity in Starting Materials : Unpurified precursors (e.g., 4-chlorobenzaldehyde) introduce competing side reactions .
- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., K₂CO₃) may lose activity if stored improperly .
- Workup Techniques : Inadequate quenching of reactive intermediates (e.g., diazonium salts) reduces isolated yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
